(S)-3-((S)-sec-butyl)morpholine
Overview
Description
(S)-3-((S)-sec-butyl)morpholine is a chiral morpholine derivative characterized by the presence of a secondary butyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for synthesizing (S)-3-((S)-sec-butyl)morpholine involves the asymmetric hydrogenation of a suitable precursor. For example, starting from a prochiral morpholine derivative, an asymmetric hydrogenation can be performed using a chiral catalyst to introduce the sec-butyl group with high enantioselectivity.
-
Chiral Pool Synthesis: : Another approach is to use chiral starting materials derived from the chiral pool. For instance, (S)-sec-butylamine can be reacted with a morpholine derivative under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes using robust and recyclable chiral catalysts. The choice of catalyst and reaction conditions is optimized to achieve high yield and enantioselectivity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (S)-3-((S)-sec-butyl)morpholine can undergo oxidation reactions, typically at the nitrogen atom or the secondary butyl group. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can be performed on this compound to modify the morpholine ring or the sec-butyl group. Catalytic hydrogenation is a typical method used for such reductions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitrogen atom or the secondary butyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced morpholine derivatives or sec-butyl group modifications.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-3-((S)-sec-butyl)morpholine is used as a chiral building block for the construction of more complex molecules. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the exploration of stereospecific binding and activity.
Medicine
Pharmaceutical applications include its use as an intermediate in the synthesis of chiral drugs. The compound’s ability to interact with biological targets in a stereospecific manner makes it a valuable tool in drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of chiral polymers and other materials with specific optical properties.
Mechanism of Action
The mechanism by which (S)-3-((S)-sec-butyl)morpholine exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, influencing their activity through stereospecific interactions. The molecular targets and pathways involved vary depending on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
®-3-(®-sec-butyl)morpholine: The enantiomer of (S)-3-((S)-sec-butyl)morpholine, differing in the spatial arrangement of the sec-butyl group.
N-sec-butylmorpholine: A non-chiral analog where the sec-butyl group is not stereospecifically defined.
3-butylmorpholine: A compound with a butyl group instead of a sec-butyl group.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and chiral drug development. Its ability to interact stereospecifically with biological targets distinguishes it from non-chiral or differently substituted morpholine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-3-[(2S)-butan-2-yl]morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGVQPIIJMNYNR-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693468 | |
Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-23-3 | |
Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.